![molecular formula C17H20N2O2 B2920306 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide CAS No. 902638-44-2](/img/structure/B2920306.png)

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature. This ion-associate reaction results in the formation of the complex .

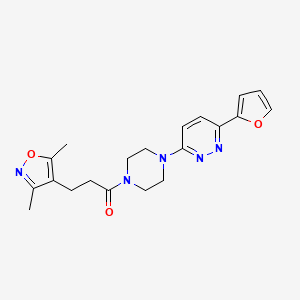

Molecular Structure Analysis

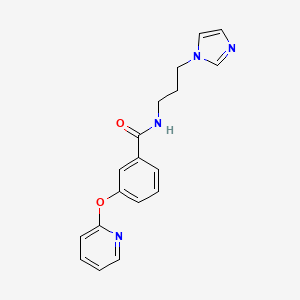

The molecular structure of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide consists of a benzene ring with an attached amino group and an ethyl group. The compound’s linear structure formula is not available, but you can find its 2D and 3D representations here .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Anticonvulsant Activity :

- Compound 2, which includes 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrates effective anticonvulsant properties in various animal models. For example, it antagonizes maximal electroshock-induced seizures in mice with an ED50 of 1.7 mg/kg (Robertson et al., 1987).

- Similar compounds like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide have been synthesized and shown superior effectiveness to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).

- ADD 75073, another derivative, has been found to be a potent anticonvulsant in the maximal electroshock seizure model and effective in nontoxic doses in both mice and rats (Clark, 1988).

Pharmacological Activity :

- Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibit various biological activities including antiradical and anti-inflammatory properties. For instance, one such compound demonstrated greater antiradical activity than the reference drug trolox (Zykova et al., 2016).

Electron Transport in Molecular Devices :

- Molecules containing a nitroamine redox center, like 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, have been used in electronic devices showing negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in nanoelectronics (Chen et al., 1999).

PPARgamma Agonists for Diabetes Treatment :

- Benzamide derivatives like 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylph enyl)amino)propionic acid have shown antidiabetic activity in rodent models of type 2 diabetes, acting as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists (Cobb et al., 1998).

Investigation of Polymorphs in Pharmaceutical Compounds :

- Mefenamic acid (2-[(2,3-(dimethylphenyl)amino] benzoic acid) has been studied for its polymorphs, which are crucial for understanding the stability and efficacy of pharmaceutical compounds (Cunha et al., 2014).

Propriétés

IUPAC Name |

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-7-8-14(11-13(12)2)21-10-9-19-17(20)15-5-3-4-6-16(15)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUUZNYJMRKOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)

![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)

![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)